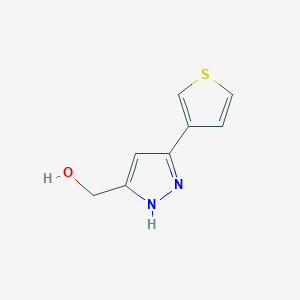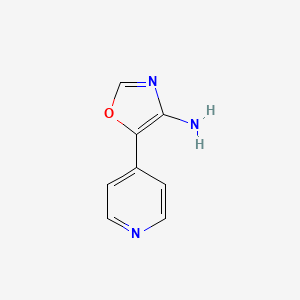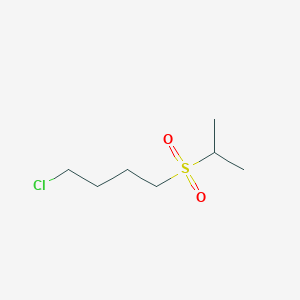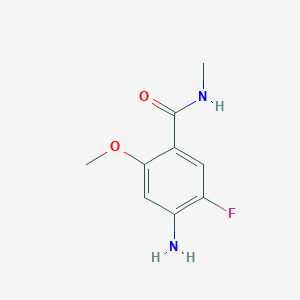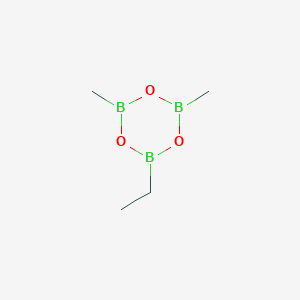
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound It is characterized by a unique ring structure that includes both boron and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with a suitable organic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent the oxidation of boron. The organic precursor usually contains functional groups that facilitate the formation of the boron-oxygen ring structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of catalysts to enhance the yield and purity of the final product. The process may also involve the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen complexes.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen complexes, while reduction reactions may produce boron-hydrogen compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with oxygen and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane include other boron-containing heterocycles, such as:
Boroxines: Compounds with a boron-oxygen ring structure.
Boronic acids: Compounds containing a boron-oxygen-hydrogen group.
Boranes: Compounds with boron-hydrogen bonds.
Uniqueness
What sets this compound apart from these similar compounds is its unique ring structure that includes both boron and oxygen atoms, as well as its specific substitution pattern. This unique structure gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
727708-56-7 |
|---|---|
Molekularformel |
C4H11B3O3 |
Molekulargewicht |
139.6 g/mol |
IUPAC-Name |
2-ethyl-4,6-dimethyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C4H11B3O3/c1-4-7-9-5(2)8-6(3)10-7/h4H2,1-3H3 |
InChI-Schlüssel |
PHXGHSIICKBICE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)
![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
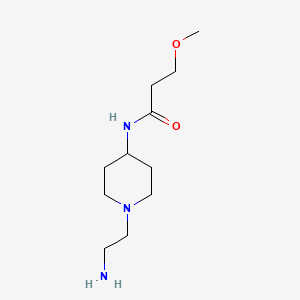
![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)


